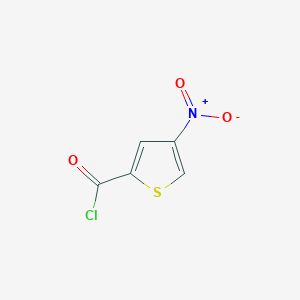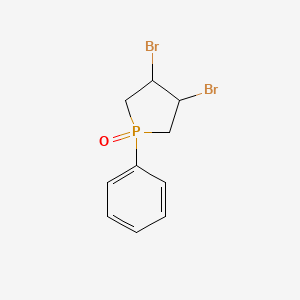
3,4-Dibromo-1-phenylphospholane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-phenylphospholane 1-oxide is a chemical compound belonging to the class of phosphorus heterocycles. It is characterized by the presence of a phosphorus atom in a five-membered ring structure, substituted with bromine atoms at the 3 and 4 positions and a phenyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibromo-1-phenylphospholane 1-oxide can be synthesized through the addition reaction of bromine to 1-phenyl-2-phospholene 1-oxide. The reaction is typically catalyzed by a manganese catalyst, which accelerates the addition of bromine to the electron-deficient carbon-carbon double bond of the phospholene . The reaction conditions involve the use of bromine as the brominating agent and a suitable solvent, such as dichloromethane, under controlled temperature and time to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-phenylphospholane 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphorus atom in the compound can participate in oxidation and reduction reactions, altering its oxidation state and leading to different phosphorus-containing products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the phosphorus atom.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3,4-diamino-1-phenylphospholane 1-oxide or 3,4-dithio-1-phenylphospholane 1-oxide can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides or phosphonic acids.
Reduction Products: Reduction can yield phosphines or phosphine hydrides.
Scientific Research Applications
3,4-Dibromo-1-phenylphospholane 1-oxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-proliferative properties against leukemia cells.
Materials Science: The unique structure of the compound makes it useful in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-phenylphospholane 1-oxide, particularly in its anti-proliferative effects, involves the induction of apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell death, leading to the activation of caspases and other apoptotic proteins . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis selectively in cancer cells highlights its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-methyl-1-phenylphospholane 1-oxide: Another dibromophospha sugar analogue with similar anti-proliferative properties.
1-Phenyl-2-phospholene 1-oxide: The precursor to 3,4-Dibromo-1-phenylphospholane 1-oxide, used in its synthesis.
Phosphine Oxides: A broader class of compounds with a phosphorus-oxygen double bond, exhibiting various chemical and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the
Properties
CAS No. |
72620-95-2 |
|---|---|
Molecular Formula |
C10H11Br2OP |
Molecular Weight |
337.97 g/mol |
IUPAC Name |
3,4-dibromo-1-phenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C10H11Br2OP/c11-9-6-14(13,7-10(9)12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
XTVVHKWTOQMCRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CP1(=O)C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



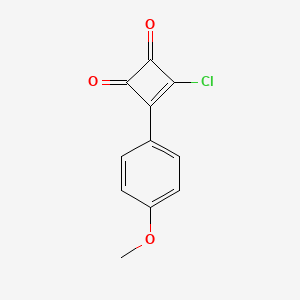

![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
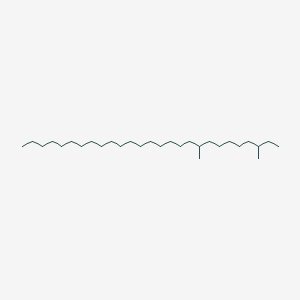
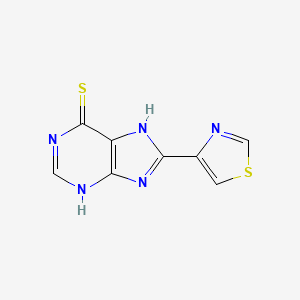
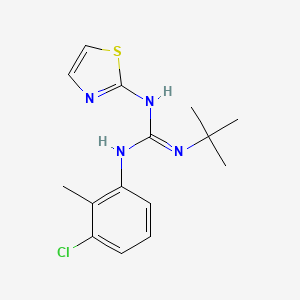

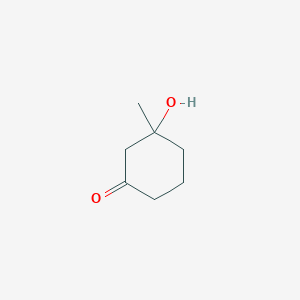
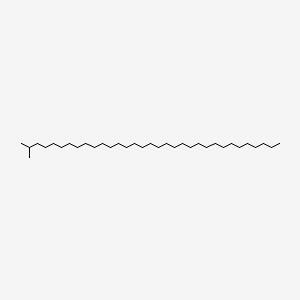


![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
